molecular formula C6H3ClIN3 B1420075 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1152475-50-7

2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine

Cat. No. B1420075
M. Wt: 279.46 g/mol
InChI Key: INKBZIDRWUSKPM-UHFFFAOYSA-N
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Description

2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is a chemical compound with the molecular formula C6H3ClIN3 . It has a molecular weight of 279.46 g/mol . The IUPAC name for this compound is 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine .


Molecular Structure Analysis

The InChI code for 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is 1S/C6H3ClIN3/c7-6-10-2-4-5(11-6)3(8)1-9-4/h1-2,9H . The Canonical SMILES representation is C1=C(C2=NC(=NC=C2N1)Cl)I .


Physical And Chemical Properties Analysis

2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine has a molecular weight of 279.46 g/mol . It has a XLogP3-AA value of 2, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a topological polar surface area of 41.6 Ų .

Scientific Research Applications

Chemical Functionalization and Synthesis

  • C-Functionalization of Pyrrolopyrimidines: The C-functionalization of pyrrolo[3,2-d]pyrimidine scaffolds, including 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine, has been performed using cross-coupling reactions. This process facilitates the creation of versatile synthetic precursors for compounds such as 9-deazapurines and 4,6-diazaindoles (Bambuch et al., 2007).

Synthesis of Nucleoside Analogs

  • Synthesis of Pyrrolopyrimidine Nucleosides: The treatment of various derivatives, including chloro and iodo pyrrolopyrimidines, has been utilized to synthesize pyrrolopyrimidine nucleosides. These nucleosides are related to certain nucleoside antibiotics, indicating potential biomedical applications (Hinshaw et al., 1969).

Application in Biological Screening

  • Synthesis of Tetrazolo and Triazolo Pyrrolopyrimidines: Novel pyrrolopyrimidines, including chloro derivatives, have been synthesized for potential use in biological screening as antibacterial agents (Dave & Shah, 2002).

Structural Studies

  • Investigation of Molecular Structure: Detailed studies on the molecular structure of pyrrolopyrimidines, including derivatives like 2-amino-7-chloro-2'-deoxytubercidin, have been conducted. These studies provide insights into the compound's three-dimensional network and intermolecular interactions, crucial for understanding its chemical behavior and potential applications (Seela et al., 2006).

Palladium-Catalyzed Reactions

  • Palladium-Catalyzed Coupling for Heterocyclic Synthesis: The use of palladium-catalyzed reactions with pyrrolopyrimidines, including chloro and iodo derivatives, leads to the synthesis of novel heterocyclic systems. These reactions are instrumental in creating diverse molecular structures for potential applications in pharmaceuticals and materials science (Tumkevičius & Masevičius, 2004).

Antiproliferative Agents Research

  • Study of Pyrrolopyrimidines as Antiproliferative Agents: Pyrrolo[3,2-d]pyrimidines, including N5-substituted variants, have been extensively studied for their potential as antiproliferative agents, focusing on modifications to the pyrimidine ring. These studies are significant for developing new therapeutics targeting cell proliferation in diseases like cancer (Cawrse et al., 2019).

Synthesis for Antiviral Research

  • Synthesis of Pyrrolopyrimidine Derivatives for Antiviral Activity: The synthesis of certain 4-substituted and 2,4-disubstituted pyrrolopyrimidines has been explored for their potential antiviral activity. These compounds offer insights into developing new antiviral therapeutics (Saxena et al., 1988).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H332, H335 . The precautionary statements are P261, P280, P305, P338, P351 .

properties

IUPAC Name

2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-6-10-2-4-5(11-6)3(8)1-9-4/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKBZIDRWUSKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=NC=C2N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670664
Record name 2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine

CAS RN

1152475-50-7
Record name 2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2-chloro-5H-pyrrolo[3,2-d]pyrimidine (3.55 g, 23.2 mmol) in water (200 ml) was added sodium bicarbonate (19.2 g) A solution of potassium iodide (16.41 g, 98.9 mmol) and iodine (5.78 g, 22.8 mmol) in water (25 ml) was added dropwise then allowed to stir at room temperature for 1 h. The mixture was diluted with brine and extracted with ethyl acetate. The extracts were dried filtered and evaporated. The residue was purified by flash chromatography, eluting with chloroform/methanol 25/1 to 20/1, to afford 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (5.33 g, 83%). 1H NMR (DMSO, 300 MHz): 12.50 (s, 1H), 8.82 (s, 1H), 8.20 (s, 1H); 13C NMR (DMSO, 75 MHz): 143.2, 143.0, 139.7, 139.5, 126.5, 56.2; LRMS (EI): m/z calcd for [M]+ 278.91, 280.91 found 278.95, 280.95.
Quantity
3.55 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step Two
Quantity
16.41 g
Type
reactant
Reaction Step Two
Quantity
5.78 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ME Schnute, M Wennerstål, J Alley… - Journal of Medicinal …, 2018 - ACS Publications
The nuclear hormone receptor retinoic acid receptor-related orphan C2 (RORC2, also known as RORγt) is a promising target for the treatment of autoimmune diseases. A small …
Number of citations: 30 pubs.acs.org

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